molecular formula C11H15N3O2 B13925493 6-Aminomethyl-4-pyridin-2-ylmethyl-morpholin-3-one

6-Aminomethyl-4-pyridin-2-ylmethyl-morpholin-3-one

Cat. No.: B13925493
M. Wt: 221.26 g/mol
InChI Key: ZPDYDBNSLPKCFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminomethyl-4-pyridin-2-ylmethyl-morpholin-3-one is a chemical compound with the molecular formula C11H15N3O2 It is known for its unique structure, which includes a morpholinone ring substituted with aminomethyl and pyridinylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminomethyl-4-pyridin-2-ylmethyl-morpholin-3-one typically involves the reaction of morpholinone derivatives with aminomethyl and pyridinylmethyl reagents. One common method involves the use of 4-pyridin-2-ylmethyl-morpholin-3-one as a starting material, which is then reacted with formaldehyde and ammonia to introduce the aminomethyl group. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

6-Aminomethyl-4-pyridin-2-ylmethyl-morpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl or pyridinylmethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

6-Aminomethyl-4-pyridin-2-ylmethyl-morpholin-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Aminomethyl-4-pyridin-2-ylmethyl-morpholin-3-one involves its interaction with specific molecular targets and pathways. The aminomethyl and pyridinylmethyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Aminomethyl)-4-(2-pyridinylmethyl)-3-morpholinone
  • 6-(Aminomethyl)-4-(4-methoxyphenyl)ethyl-3-morpholinone
  • 2-(Aminomethyl)-6-methyl-4-pyrimidinol

Uniqueness

6-Aminomethyl-4-pyridin-2-ylmethyl-morpholin-3-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

6-(aminomethyl)-4-(pyridin-2-ylmethyl)morpholin-3-one

InChI

InChI=1S/C11H15N3O2/c12-5-10-7-14(11(15)8-16-10)6-9-3-1-2-4-13-9/h1-4,10H,5-8,12H2

InChI Key

ZPDYDBNSLPKCFP-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC(=O)N1CC2=CC=CC=N2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.